molecular formula C7H12ClF2N B11763010 (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride

(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride

Cat. No.: B11763010
M. Wt: 183.63 g/mol
InChI Key: JIFRMABSNTTXBZ-UHFFFAOYSA-N
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Description

(2S,4R)-5,5-Difluorospiro[33]heptan-2-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups, followed by the introduction of fluorine atoms through selective fluorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in fields such as agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity, leading to distinct biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride stands out due to its spirocyclic structure and the presence of fluorine atoms, which impart unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

7,7-difluorospiro[3.3]heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(7)3-5(10)4-6;/h5H,1-4,10H2;1H

InChI Key

JIFRMABSNTTXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CC(C2)N)(F)F.Cl

Origin of Product

United States

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